2,2-Difluoro-2-phenylethanamine
Overview
Description
2,2-Difluoro-2-phenylethanamine is an organic compound with the molecular formula C8H9F2N. It is a colorless liquid that is almost insoluble in water but soluble in organic solvents such as ethanol and acetone . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2,2-Difluoro-2-phenylethanamine is a synthetic amino acid that has been shown to be an analog of dopamine . The primary targets of this compound are likely to be similar to those of dopamine, which include dopamine receptors in the brain .
Mode of Action
As an analog of dopamine, this compound is expected to interact with dopamine receptors in a similar manner. Dopamine receptors are G-protein coupled receptors that, when activated, initiate a cascade of intracellular events leading to various physiological responses .
Biochemical Pathways
Given its similarity to dopamine, it may influence pathways related to mood regulation, voluntary movement, and reward processing .
Pharmacokinetics
It has been shown to have high uptake in the brain and can cross the blood-brain barrier . This suggests that it may have good bioavailability in the central nervous system.
Result of Action
This compound has been shown to stabilize cell membranes by uncoupling oxidative phosphorylation, which leads to inhibition of ATP synthesis . This could potentially alter cellular energy metabolism and impact various cellular functions.
Biochemical Analysis
Biochemical Properties
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the context of these reactions.
Cellular Effects
Given its role as an intermediate in organic synthesis , it may influence cell function through its involvement in these reactions.
Molecular Mechanism
It is known to be involved in organic synthesis reactions , suggesting that it may exert its effects at the molecular level through these reactions.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a sealed container, away from heat sources and oxidizing agents .
Metabolic Pathways
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with various enzymes or cofactors in the context of these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-2-phenylethanamine can be synthesized through the reaction of phenyl lithium with difluoroformamide and fluoroacetone . The reaction conditions need to be carefully controlled to ensure the purity of the compound, as it can decompose and undergo side reactions at high temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to maintain the desired reaction conditions and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenylethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other amine derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of difluoro ketones, while reduction can yield different amine derivatives .
Scientific Research Applications
2,2-Difluoro-2-phenylethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Difluoro-2-phenylethanamine include:
- 2-Fluoro-2-phenylethanamine
- 2,2-Dichloro-2-phenylethanamine
- 2,2-Difluoro-2-phenylethanol
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUZAXBAUSXGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505171 | |
Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55601-21-3 | |
Record name | β,β-Difluorobenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55601-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-2-phenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoro-2-phenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.